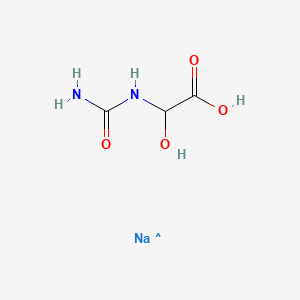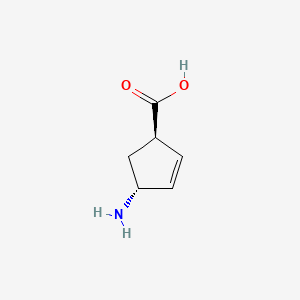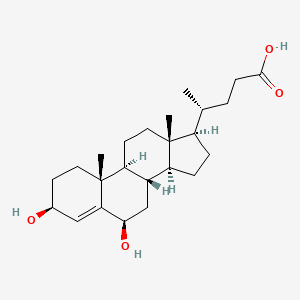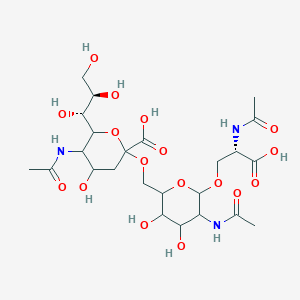
Épitope STn N-acétate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
STn Epitope N-Acetate is a cancer-associated carbohydrate antigen . It is a short O-glycan containing a sialic acid residue α2,6-linked to GalNAcα-O-Ser/Thr . The major glycoprotein carrying the STn epitope is shown to be the integrin β1 subunit .
Synthesis Analysis
The biosynthesis of STn is mediated by a specific sialyltransferase termed ST6GalNAc I . This enzyme competes with O-glycans elongating glycosyltransferases and prevents cancer cells from exhibiting longer O-glycans . Overexpression of this enzyme leads to the expected expression of cell surface STn epitopes .Chemical Reactions Analysis
Overexpression of ST6GalNAc I leads to a major change of the O-glycosylation of the integrin β1 chain . This in turn impairs the integrin-mediated signaling and leads to major alterations in morphology and cell behavior .Physical And Chemical Properties Analysis
STn Epitope N-Acetate is an off-white amorphous solid . It is soluble in warm methanol and water . It is hygroscopic and should be stored in a refrigerator under an inert atmosphere .Applications De Recherche Scientifique
Thérapie vaccinale anticancéreuse
Le sialyl-Tn (STn), qui est surexprimé sur diverses tumeurs, a été étudié pour son application en thérapie vaccinale anticancéreuse {svg_1} {svg_2}. Cependant, Theratope, un vaccin à base de STn, a échoué lors de l'essai clinique de phase III en raison d'une faible immunogénicité et de la suppression de l'épitope par la protéine porteuse étrangère {svg_3}.
Développement de vaccins auto-adjuvants
Des chercheurs ont mis au point un vaccin à base de STn auto-adjuvant, un conjugué d'antigène STn en grappe (triSTn), de ligand TLR1/2 (Pam 3 CSK 4) et d'épitope de cellule T helper (Th) {svg_4}. Ce vaccin auto-adjuvant à trois composants a efficacement entraîné la production d'anticorps IgG anti-triSTn {svg_5}.
Analyse de la réponse immunitaire
Les réponses immunitaires induites par ce vaccin auto-adjuvant ont été analysées en détail {svg_6}. La fonction de l'épitope Th a été confirmée. L'activation des cellules Th était importante pour stimuler la production d'anticorps et le changement de sous-classe d'IgG {svg_7}.
Production d'anticorps
L'évaluation immunologique des candidats vaccins synthétisés a révélé que Pam 3 CSK 4 était essentiel à la production d'anticorps {svg_8}. L'absorption de l'antigène triSTn par les cellules présentatrices d'antigènes (CPA) a été favorisée par la reconnaissance de Pam 3 CSK 4 par TLR1/2 {svg_9}.
Réponses immunitaires spécifiques à l'antigène
Des analyses cytofluorométriques de cellules immunitaires, y compris les cellules T, les cellules B, les cellules dendritiques et autres monocytes, ont révélé que le vaccin à trois composants était capable d'induire des réponses immunitaires spécifiques à l'antigène pour une production efficace d'anticorps sans réponses inflammatoires excessives {svg_10}.
Biosynthèse des O-glycanes
STn est un O-glycane court contenant un résidu d'acide sialique lié α2,6 à GalNAcα-O-Ser/Thr {svg_11}. La biosynthèse du STn est médiée par une sialyltransférase spécifique appelée ST6GalNAc I, qui entre en compétition avec les glycosyltransférases allongeant les O-glycanes et empêche les cellules cancéreuses d'exhiber des O-glycanes plus longs {svg_12}.
Mécanisme D'action
Target of Action
STn Epitope N-Acetate is a cancer-associated carbohydrate antigen . The primary targets of this compound are the cells that express this antigen, which are typically cancer cells . These antigens appear as clusters of glycopeptide repeating units .
Mode of Action
The STn Epitope N-Acetate interacts with its targets by binding to the cancer-associated carbohydrate antigens expressed on the surface of cancer cells . This interaction can trigger an immune response, making it a potential target for immunotherapy .
Biochemical Pathways
It is known that the presence of stn epitope n-acetate can alter the glycosylation patterns of cancer cells . This alteration can affect various cellular processes, including cell adhesion and metastatic spread .
Result of Action
The binding of STn Epitope N-Acetate to its target antigens on cancer cells can trigger an immune response . This can lead to the destruction of the cancer cells, thereby inhibiting the progression of the disease . Furthermore, the altered glycosylation patterns caused by STn Epitope N
Orientations Futures
The future development of more successful anti-STn immunotherapy strategies is warranted by the knowledge arising from novel immunotherapies targeting other carbohydrate antigens and STn carrier proteins, such as MUC1 . The ability of Tn and STn to promote self-interactions may be important for understanding their possible molecular roles for initiating oncogenic pathways leading to many types of cancers .
Analyse Biochimique
Biochemical Properties
STn Epitope N-Acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of STn is mediated by a specific sialyltransferase termed ST6GalNAc I . This enzyme competes with O-glycans elongating glycosyltransferases and prevents cancer cells from exhibiting longer O-glycans .
Cellular Effects
STn Epitope N-Acetate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The expression of STn epitopes on β1 integrin alters epithelial cell phenotype, proliferation, and haptotaxis .
Molecular Mechanism
The molecular mechanism of STn Epitope N-Acetate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of STn Epitope N-Acetate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
STn Epitope N-Acetate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of STn Epitope N-Acetate and any effects on its activity or function are not well known. It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O17/c1-8(29)25-11(21(37)38)6-41-22-16(27-10(3)31)19(36)18(35)14(43-22)7-42-24(23(39)40)4-12(32)15(26-9(2)30)20(44-24)17(34)13(33)5-28/h11-20,22,28,32-36H,4-7H2,1-3H3,(H,25,29)(H,26,30)(H,27,31)(H,37,38)(H,39,40)/t11-,12?,13+,14?,15?,16?,17+,18?,19?,20?,22?,24?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQCCEVOMHPMKD-JTEWIGCYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)NC(=O)C)NC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1C(CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC[C@@H](C(=O)O)NC(=O)C)NC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


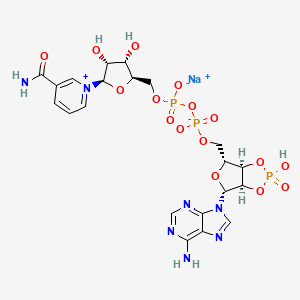
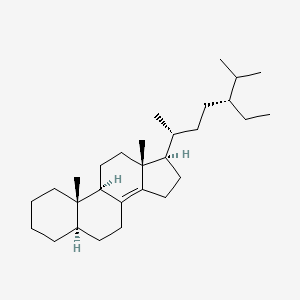
![(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5S,6S)-5-[(1S)-1-acetyloxyethyl]-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1139574.png)
